N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Description
N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a furan-2-carboxamide derivative featuring a fluorophenyl group at the amide nitrogen and a 2-(trifluoromethyl)phenyl substituent at the 5-position of the furan ring. Furan-2-carboxamides are widely explored for their antimicrobial, kinase inhibitory, and pharmacokinetic properties, with substituents like trifluoromethyl, nitro, and halogen groups modulating potency and selectivity .
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4NO2/c19-13-7-3-4-8-14(13)23-17(24)16-10-9-15(25-16)11-5-1-2-6-12(11)18(20,21)22/h1-10H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWOTNAWPKQCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the formation of the furan ring followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are critical factors that influence the overall yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Trifluoromethyl phenyl sulfone, halogenated reagents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Furan-2-carboxamide Derivatives
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The trifluoromethyl group increases hydrophobicity, which can enhance cellular uptake but may reduce aqueous solubility. The target’s 2-fluorophenyl group (less bulky than 3-CF₃ or sulfamoyl groups) might offer intermediate logP values, optimizing membrane permeability .
Biological Activity
N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C18H12F3NO2
- Molecular Weight : 345.29 g/mol
Structural Features
| Feature | Description |
|---|---|
| Aromatic Rings | Contains two aromatic rings which enhance lipophilicity and biological interaction. |
| Fluorine Substituents | The presence of fluorine atoms increases metabolic stability and may influence binding affinity to biological targets. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other amide derivatives that target mPGES-1 (microsomal prostaglandin E synthase-1) .
- Receptor Interaction : Its aromatic structure allows for π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity.
Efficacy in Biological Assays
Recent studies have evaluated the compound's efficacy in various biological assays, including:
- Anticancer Activity : Preliminary data suggests that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in A549 lung cancer cells with an IC50 value in the low micromolar range.
- Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating moderate antibacterial properties with MIC values comparable to established antibiotics .
- Anti-inflammatory Properties : In vitro studies indicate that it may reduce inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases.
Study 1: Anticancer Activity Evaluation
A study conducted on the effects of this compound on A549 lung cancer cells revealed:
| Parameter | Result |
|---|---|
| IC50 | 15 μM |
| Apoptosis Induction | Yes |
| Cell Cycle Arrest | G1 phase |
Study 2: Antimicrobial Testing
In a comparative study against Staphylococcus aureus and Escherichia coli:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that while the compound exhibits some antimicrobial activity, it is less potent than traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, and how do reaction conditions impact yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with furan-2-carboxylic acid derivatives. Key steps include:
- Amide coupling : Reaction of 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid with 2-fluoroaniline using coupling agents like HATU or EDCI in anhydrous DMF under nitrogen .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the product with >95% purity .
- Optimization : Reaction temperature (60–80°C), solvent choice (polar aprotic solvents), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) significantly influence yield (reported 65–78%) .
Q. How can structural features of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.2–8.5 ppm (aromatic protons adjacent to trifluoromethyl), δ 7.3–7.8 ppm (fluorophenyl protons), and δ 6.5–6.8 ppm (furan protons) .
- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 331.3 (M+H) .
- FT-IR : Strong absorption bands at 1680–1700 cm (amide C=O stretch) and 1120–1150 cm (C-F stretches) .
Q. What solubility and stability properties are critical for in vitro assays?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (≥50 mg/mL). Pre-formulation studies using co-solvents (e.g., PEG-400) improve bioavailability for cell-based assays .
- Stability : Stable at 4°C for >6 months in anhydrous DMSO. Degradation occurs at pH <3 or >10, necessitating neutral buffer systems for biological testing .
Advanced Research Questions
Q. How does the trifluoromethyl group influence target binding in molecular docking studies?
- Methodological Answer :
- Docking workflow : AutoDock Vina or Schrödinger Suite is used with flexible side-chain sampling for receptors (e.g., kinases or GPCRs). The trifluoromethyl group enhances hydrophobic interactions with nonpolar binding pockets (e.g., ATP-binding sites in kinases), as shown by ∆G values ≤−8.5 kcal/mol .
- Comparative analysis : Analogues lacking the trifluoromethyl group show reduced binding affinity (∆G ≥−6.0 kcal/mol), highlighting its role in target engagement .
Q. What strategies resolve contradictions in reported biological activity across cell lines?
- Methodological Answer :
- Dose-response profiling : Test compound concentrations from 1 nM–100 µM in panels like NCI-60 or patient-derived xenograft (PDX) models. Discrepancies in IC values (e.g., 2.5 µM in HeLa vs. 12 µM in MCF-7) may stem from differential expression of efflux pumps (e.g., P-gp) .
- Mechanistic validation : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to correlate activity with pathway modulation (e.g., apoptosis markers like caspase-3 cleavage) .
Q. How can structure-activity relationship (SAR) studies guide lead optimization?
- Methodological Answer :
- Scaffold modifications : Replace the 2-fluorophenyl group with 2-chloro or 2-methoxy substituents. For example, N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide shows improved solubility but reduced potency (IC increases by 3-fold) .
- Bioisosteres : Substitute the furan ring with thiophene or pyrrole. Thiophene analogues exhibit comparable activity but higher metabolic stability in microsomal assays .
Q. What computational models predict pharmacokinetic properties like blood-brain barrier (BBB) permeability?
- Methodological Answer :
- In silico tools : Use SwissADME or pkCSM to calculate logP (2.8–3.1), PSA (75–85 Å), and BBB penetration (predicted BBB+ score: 0.55). The trifluoromethyl group increases logP, favoring passive diffusion .
- Validation : Compare with in vitro PAMPA-BBB assays, where the compound shows moderate permeability (Pe: 4.5×10 cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
